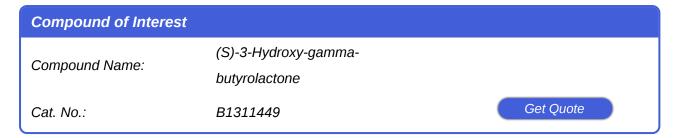


(S)-3-Hydroxy-gamma-butyrolactone: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

(S)-3-Hydroxy-gamma-butyrolactone, a chiral molecule of significant interest, serves as a versatile building block in the synthesis of a wide array of pharmaceuticals. Its stereospecific structure makes it an invaluable intermediate in the development of complex active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of its chemical properties, synthesis, and analysis, tailored for professionals in the field of drug development and chemical research.

Core Chemical and Physical Properties

(S)-3-Hydroxy-gamma-butyrolactone is a colorless to pale yellow liquid.[1] It is miscible with water, alcohol, and other organic solvents, but immiscible with petroleum ether.[2][3] The key physical and chemical properties are summarized in the table below.



Property	Value	Reference
Molecular Formula	C4H6O3	[3][4][5]
Molecular Weight	102.09 g/mol	[3][4][5]
CAS Number	7331-52-4	[4][5]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	98-100 °C at 0.3 mm Hg	[3]
Density	1.241 g/mL at 25 °C	[3]
Refractive Index	n20/D 1.464	[3]
Solubility	Miscible with water, alcohol, and other organic solvents. Immiscible with light petroleum.	[1][2][3]
рКа	12.87 ± 0.20 (Predicted)	[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of **(S)-3-Hydroxy-gamma-butyrolactone**.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the protons in the molecule.

Proton Assignment	Chemical Shift (δ) ppm (Solvent: CDCl₃)	Multiplicity
H3 (CH-OH)	~4.45	Multiplet
H4 (CH ₂)	~4.30 and ~4.20	Multiplet
H2 (CH ₂)	~2.75 and ~2.50	Multiplet
ОН	Variable	Broad Singlet



Data sourced from multiple references providing typical values.

¹³C NMR Spectroscopy

Carbon NMR provides information on the carbon framework of the molecule. Typical chemical shifts are as follows:

Carbon Assignment	Chemical Shift (δ) ppm
C=O (Lactone)	~177
СН-ОН	~68
O-CH ₂	~65
CH ₂	~35

Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions.

Chemical Reactivity and Synthetic Applications

(S)-3-Hydroxy-gamma-butyrolactone is a valuable chiral precursor for the synthesis of numerous pharmaceuticals.[1][3] Its utility stems from the reactivity of both the hydroxyl group and the lactone ring.

Key reactions include:

- Esterification and Etherification: The secondary hydroxyl group can be readily esterified or etherified to introduce various functional groups.
- Ring-Opening Reactions: The lactone ring can be opened under acidic or basic conditions to yield derivatives of (S)-3,4-dihydroxybutanoic acid.[6]
- Conversion to other Chiral Intermediates: It can be converted to other important building blocks such as (S)-(+)-3-hydroxytetrahydrofuran, a key component in some anti-AIDS drugs.
 [1][3]

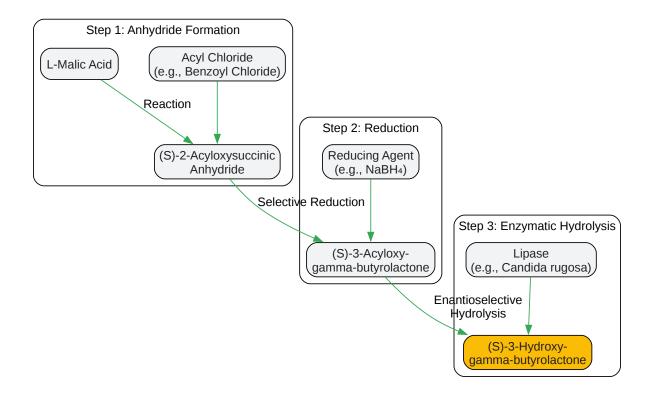


This chiral synthon is a crucial intermediate in the synthesis of blockbuster drugs such as the cholesterol-lowering agent atorvastatin (Lipitor®) and the antibiotic linezolid (Zyvox®).[1]

Key chemical transformations of **(S)-3-Hydroxy-gamma-butyrolactone**.

Experimental Protocols Chemoenzymatic Synthesis from L-Malic Acid

This is a widely employed method for the stereoselective synthesis of **(S)-3-Hydroxy-gamma-butyrolactone**.[1][4] The general workflow is depicted below.



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Chemoenzymatic synthesis of (S)-3-Hydroxy-gamma-butyrolactone from L-Malic Acid.

Detailed Methodology:

- Step 1: Anhydride Formation: L-Malic acid is reacted with an acyl chloride (e.g., benzoyl chloride or acetyl chloride) to form the corresponding (S)-2-acyloxysuccinic anhydride.[7] This reaction is typically carried out in an appropriate solvent.
- Step 2: Reduction: The resulting anhydride is selectively reduced using a reducing agent such as sodium borohydride (NaBH₄) or potassium borohydride (KBH₄) in a suitable solvent like tetrahydrofuran (THF).[7] A Lewis acid catalyst may also be employed. This step yields the intermediate (S)-3-acyloxy-gamma-butyrolactone.
- Step 3: Enzymatic Hydrolysis: The acyloxy intermediate is then subjected to enantioselective hydrolysis using a lipase, such as lipase from Candida rugosa.[2][4] This enzymatic step cleaves the acyl group to afford the desired (S)-3-Hydroxy-gamma-butyrolactone with high optical purity.[8] The reaction is often performed in a two-phase system (e.g., water and an organic solvent like tert-butyl methyl ether) to facilitate product separation.[4]

Purification

Purification of **(S)-3-Hydroxy-gamma-butyrolactone** is typically achieved through fractional distillation under reduced pressure.[9][10] Column chromatography on silica gel can also be employed for smaller-scale purifications.[5]

Fractional Distillation Protocol (General):

- The crude **(S)-3-Hydroxy-gamma-butyrolactone** is charged into a distillation flask equipped with a fractionating column.
- The system is evacuated to a low pressure (e.g., 0.3 mm Hg).[3]
- The flask is heated gradually to the boiling point of the compound at the given pressure.
- Fractions are collected based on their boiling point, with the main fraction containing the purified product.



Analytical Methods

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity:

Determining the enantiomeric excess (ee) is crucial for pharmaceutical applications. Chiral HPLC is the method of choice for this analysis.[11]

Illustrative HPLC Method:

- Column: A chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives, is used.
- Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The exact ratio is optimized to achieve good separation of the enantiomers.
- Detection: UV detection at a suitable wavelength (e.g., 210 nm).
- Flow Rate: Typically around 1.0 mL/min.
- Analysis: The retention times of the (S) and (R) enantiomers will differ, allowing for their quantification and the calculation of the enantiomeric excess.

Safety and Handling

(S)-3-Hydroxy-gamma-butyrolactone should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is reported to cause skin and serious eye irritation.[1] Store in a cool, dry place away from oxidizing agents.[1]

Conclusion

(S)-3-Hydroxy-gamma-butyrolactone is a cornerstone chiral building block in modern pharmaceutical synthesis. A thorough understanding of its chemical properties, coupled with robust and well-defined synthetic and analytical protocols, is essential for its effective utilization in drug discovery and development. The chemoenzymatic route from L-malic acid offers an efficient and stereoselective pathway to this valuable intermediate. This guide provides a foundational understanding for researchers and scientists working with this important molecule.



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